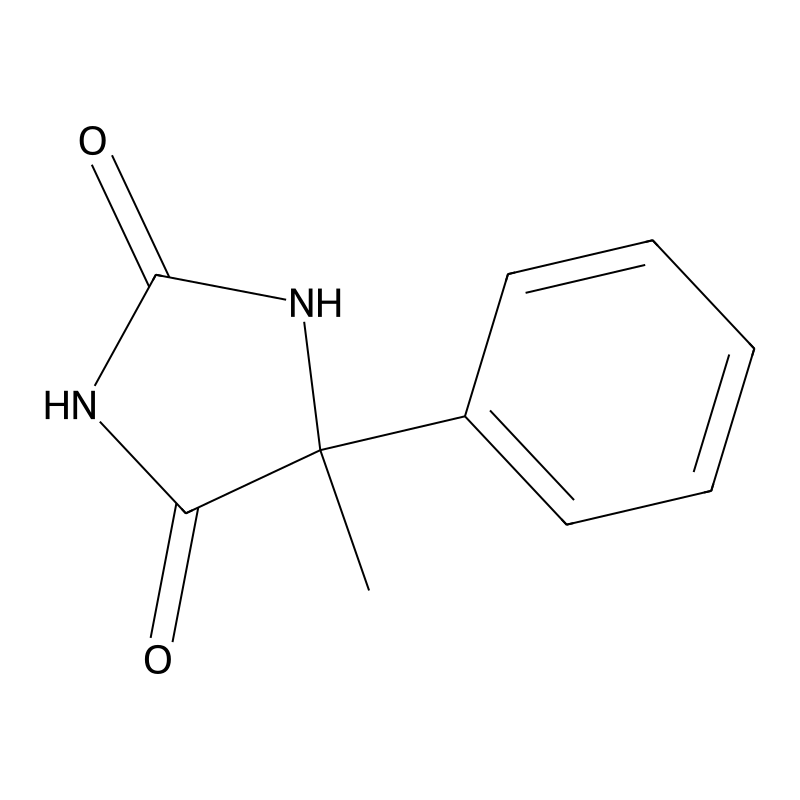

5-Methyl-5-phenylhydantoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and characterization:

-Methyl-5-phenylhydantoin is a heterocyclic organic compound with the chemical formula C₁₀H₁₀N₂O₂. It can be synthesized through various methods, including the reaction of benzoic acid with N-methylurea, the cyclization of N-benzoyl-N-methylcarbamate, and the condensation of benzaldehyde with N-methylurea in the presence of a catalyst.

Several studies have reported the synthesis and characterization of 5-methyl-5-phenylhydantoin, focusing on optimizing reaction conditions, characterizing its physical and chemical properties, and determining its crystal structure using techniques like X-ray diffraction [, , ].

Potential biological activities:

Limited research has explored the potential biological activities of 5-methyl-5-phenylhydantoin. Some studies have investigated its anticonvulsant and anti-inflammatory properties, but further research is needed to confirm these findings and understand its mechanisms of action [, ].

5-Methyl-5-phenylhydantoin is an organic compound with the chemical formula C₁₀H₁₀N₂O₂. It belongs to the hydantoin family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound features a methyl group and a phenyl group attached to the hydantoin core, which influences its chemical behavior and biological activity. The systematic name for this compound is 5-methyl-5-phenyl-2,4-imidazolidinedione, indicating its structural features.

Currently, there is no documented information regarding the mechanism of action of 5-Methyl-5-phenylhydantoin. Without knowledge of its biological activity or role in physiological systems, this information remains elusive.

As with many research chemicals, specific safety information on 5-Methyl-5-phenylhydantoin is not widely available. However, due to the presence of a hydantoin ring structure, general safety precautions for handling hydantoin derivatives should be followed. These include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats when handling the compound. Additionally, it is advisable to work in a well-ventilated fume hood and consult with a safety professional before handling any unknown chemical [].

- Alkylation: The compound can be alkylated using phase-transfer catalysis, where it reacts with organohalogen reagents to introduce alkyl groups at the nitrogen atom positions .

- Cyclization: It can also be synthesized through cyclization reactions involving N-benzoyl-N-methylcarbamate or benzoic acid with N-methylurea.

- Hydrolysis: Under certain conditions, it may hydrolyze to yield corresponding amines and acids.

These reactions are significant for synthesizing derivatives of 5-methyl-5-phenylhydantoin that may exhibit enhanced biological properties.

Research indicates that 5-methyl-5-phenylhydantoin possesses notable biological activities. It has been studied for its potential as an anticonvulsant agent, showing efficacy in models of seizure induction. Additionally, its derivatives have been explored for their antimicrobial properties, suggesting a broader therapeutic potential in treating infections or inflammatory conditions .

Several methods exist for synthesizing 5-methyl-5-phenylhydantoin:

- Reaction of Benzoic Acid with N-Methylurea: This method involves heating benzoic acid with N-methylurea under acidic conditions to form the hydantoin structure.

- Cyclization of N-Benzoyl-N-methylcarbamate: This approach utilizes N-benzoyl-N-methylcarbamate as a precursor, which undergoes cyclization to form 5-methyl-5-phenylhydantoin.

- Phase-Transfer Catalysis: As mentioned earlier, this method facilitates the alkylation of hydantoins using organohalogen reagents in the presence of a phase-transfer catalyst .

These synthesis routes highlight the versatility in producing this compound and its derivatives.

5-Methyl-5-phenylhydantoin has several applications across different fields:

- Pharmaceuticals: Its anticonvulsant and antimicrobial properties make it a candidate for drug development.

- Chemical Synthesis: It serves as an intermediate in synthesizing other bioactive compounds and pharmaceuticals.

- Research: The compound is utilized in various research studies to explore its biological mechanisms and potential therapeutic effects.

Interaction studies have focused on understanding how 5-methyl-5-phenylhydantoin interacts with biological targets. For instance, studies have investigated its binding affinity to various receptors involved in neurological functions, revealing insights into its potential use in treating neurological disorders . Additionally, research into its interactions with microbial targets has shown promise for developing new antimicrobial agents.

Several compounds share structural similarities with 5-methyl-5-phenylhydantoin. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Hydantoin | Basic hydantoin structure | Lacks substituents on nitrogen atoms |

| 5-Methylhydantoin | Methyl group at position 5 | No phenyl substitution |

| 1,3-Dimethyluracil | Contains uracil structure | Exhibits different biological activities |

| Phenylhydantoin | Phenyl group at position 5 | Different methyl substitution pattern |

The uniqueness of 5-methyl-5-phenylhydantoin lies in its combination of both methyl and phenyl groups, which may enhance its biological activity compared to simpler derivatives like hydantoin or 5-methylhydantoin.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant